Lenercept - 156679-34-4

Lenercept

Catalog Number: EVT-1518133
CAS Number: 156679-34-4
Molecular Formula: C22H21ClN2O2
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Lenercept is classified under biologic therapies and specifically as a tumor necrosis factor receptor fusion protein. It is produced using recombinant DNA technology, which allows for the synthesis of proteins in living cells, typically in mammalian cell lines. This classification places it within the broader category of immunomodulatory agents used in treating autoimmune disorders.

Synthesis Analysis

Methods and Technical Details

The synthesis of Lenercept involves several key steps:

  1. Recombinant DNA Technology: The gene encoding the extracellular domain of the tumor necrosis factor receptor p55 is inserted into a plasmid vector and transfected into suitable mammalian cells.
  2. Cell Culture: The transfected cells are cultured under conditions that promote protein expression. The cells produce Lenercept as they grow.
  3. Purification: After sufficient expression, Lenercept is harvested from the culture medium. Purification techniques such as affinity chromatography are employed to isolate the fusion protein from other cellular components.
  4. Characterization: The purified product undergoes characterization through techniques like mass spectrometry and chromatography to confirm its identity and assess purity.

This synthetic approach ensures that Lenercept retains the functional properties necessary for its therapeutic role.

Molecular Structure Analysis

Structure and Data

Lenercept's molecular structure consists of:

  • Extracellular Domain: Derived from the tumor necrosis factor receptor p55, this domain is responsible for binding to tumor necrosis factor alpha.
  • Immunoglobulin G Framework: This component stabilizes the structure and enhances solubility in biological fluids.

The molecular weight of Lenercept is approximately 52 kDa, reflecting its size as a fusion protein composed of both receptor and antibody elements. The structural configuration allows for effective binding to tumor necrosis factor alpha while preventing its interaction with native receptors on target cells.

Chemical Reactions Analysis

Reactions and Technical Details

Lenercept primarily engages in non-covalent interactions with tumor necrosis factor alpha through:

  • Hydrogen Bonds: These facilitate specific binding between Lenercept and tumor necrosis factor alpha.
  • Hydrophobic Interactions: Contributing to the stability of the protein-protein complex.

The binding reaction can be summarized as follows:

Lenercept+Tumor Necrosis Factor AlphaLenercept TNF Complex\text{Lenercept}+\text{Tumor Necrosis Factor Alpha}\rightleftharpoons \text{Lenercept TNF Complex}

This complex formation inhibits downstream signaling pathways associated with inflammation, thereby mitigating the effects of excessive tumor necrosis factor alpha activity.

Mechanism of Action

Process and Data

Lenercept operates by mimicking natural receptors for tumor necrosis factor alpha, effectively sequestering it from engaging with its native receptors (TNFR1 and TNFR2). The mechanism can be outlined in several steps:

  1. Binding: Lenercept binds to soluble tumor necrosis factor alpha, forming a stable complex.
  2. Inhibition of Receptor Activation: By occupying the binding sites on tumor necrosis factor alpha, Lenercept prevents its interaction with TNFR1 and TNFR2.
  3. Downstream Effects: This inhibition leads to reduced activation of inflammatory pathways that would typically result from tumor necrosis factor signaling, thus decreasing inflammation and tissue damage associated with autoimmune diseases.

Data from clinical studies indicate that while Lenercept was initially thought to be beneficial in conditions like multiple sclerosis, it has shown mixed results regarding efficacy and safety.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Lenercept is typically presented as a clear to slightly opalescent solution.
  • Solubility: Highly soluble in aqueous solutions due to its immunoglobulin framework.

Chemical Properties

  • Stability: Generally stable under refrigerated conditions but sensitive to extreme temperatures.
  • pH Range: Optimal stability is usually maintained within a physiological pH range (approximately 7.0 to 7.4).

Relevant data indicate that proper storage conditions are crucial for maintaining the integrity and functionality of Lenercept over time.

Applications

Scientific Uses

Lenercept has been explored primarily in clinical settings for:

  • Multiple Sclerosis Treatment: Investigated as a potential therapy for relapsing forms of multiple sclerosis due to its ability to inhibit tumor necrosis factor alpha-mediated inflammation.
  • Sepsis Management: Evaluated in clinical trials for its effectiveness in severe sepsis, where excessive inflammation plays a critical role in patient outcomes.

Despite initial optimism regarding its therapeutic potential, clinical trials have revealed limitations, including adverse effects such as increased exacerbations in multiple sclerosis patients treated with Lenercept compared to placebo controls.

Introduction to Lenercept

Definition and Molecular Classification of TNF Receptor Fusion Proteins

Lenercept (INN: lenercept; development codes: Ro 45-2081, TNFR55-IgG1) is a recombinant fusion protein comprising the extracellular ligand-binding domain of the human tumor necrosis factor receptor 1 (TNFR1, p55) linked to the fragment crystallizable (Fc) region of human immunoglobulin G1 (IgG1). This chimeric structure functions as a soluble decoy receptor that binds with high affinity to tumor necrosis factor-alpha (TNF-α) and lymphotoxin-alpha (LT-α, TNF-β), neutralizing their pro-inflammatory activity [1] [4]. The molecular design exploits the natural dimerization capability of the Fc domain, creating a bivalent molecule with significantly enhanced avidity (50–1000-fold higher) compared to monomeric soluble TNF receptors [1] [5].

Structurally, lenercept contains residues 1–455 of the human p55 TNFR extracellular domain, connected via a polypeptide linker to amino acids 216–446 of human IgG1 heavy chain. This configuration maintains the critical cysteine-rich domains (CRD1-4) required for TNF binding while enabling Fc-mediated prolonged serum half-life and immune effector functions [4] [10]. The fusion protein is produced through recombinant DNA technology in mammalian expression systems, yielding glycosylated dimers with molecular weights of approximately 150–160 kDa [4]. Unlike monoclonal antibodies targeting TNF (e.g., infliximab), lenercept inhibits both TNF-α and LT-α due to the receptor domain's promiscuity [8] [10].

Table 1: Molecular Characteristics of Lenercept

CharacteristicSpecificationFunctional Implication
Protein TypeTNFR1 (p55)-Fcγ1 fusionDecoy receptor with Fc-mediated dimerization
Molecular Weight~150-160 kDaExtended plasma half-life
Binding TargetsTNF-α, LT-α (TNF-β)Broad TNF superfamily neutralization
Production SystemMammalian cellsProper glycosylation and folding
Binding AffinityIC₅₀: 0.5 μg/mL (TNF-α)High-avidity TNF sequestration

Historical Development of Lenercept in Immunomodulatory Therapeutics

Lenercept emerged in the early 1990s following pivotal discoveries regarding TNF's role in inflammatory pathologies. Preclinical development was driven by observations that soluble TNF receptors could inhibit TNF bioactivity in vitro and in animal models. In murine collagen-induced arthritis, TNFR fusion proteins suppressed joint inflammation, providing proof-of-concept for therapeutic applications [5] [10]. Early pharmacokinetic studies demonstrated lenercept's capacity to neutralize TNF-α-mediated cytotoxicity in murine L-M cells (IC₅₀: 0.5 μg/mL) and protect against endotoxic shock in mice when administered before or shortly after lipopolysaccharide exposure [4].

Phase I/II trials in rheumatoid arthritis (RA) revealed complex pharmacodynamics. A 2003 dose-finding study (n=multiple arms) administering intravenous lenercept every 4 weeks showed rapid but transient clinical improvement. Efficacy peaked at 2 weeks post-infusion then diminished due to non-neutralizing anti-lenercept antibody formation and unexpectedly low bioavailability of the clinical trial material. Despite dose-dependent early responses (reduced swollen/tender joints), immunogenicity fundamentally limited sustained efficacy [6].

The most consequential trials occurred in multiple sclerosis (MS) and sepsis. Based on TNF's implication in experimental autoimmune encephalitis (EAE), a 1999 randomized, double-blind phase II trial in relapsing-remitting MS patients yielded paradoxical results: Lenercept-treated patients exhibited significantly increased exacerbation rates and earlier relapse onset versus placebo. This was attributed to potential disruption of TNF's immunoregulatory functions in the central nervous system [1] [8]. Concurrently, a phase III sepsis trial (n=1,342) found no mortality benefit (27% vs. 28% placebo), halting development for this indication [2].

Table 2: Key Clinical Trial Outcomes for Lenercept

IndicationTrial PhaseKey FindingProposed Mechanism
Rheumatoid ArthritisPhase II (2003)Transient efficacy (peak: 2 weeks); antibody-mediated loss of responseNeutralizing antibody formation against fusion protein
Multiple SclerosisPhase II (1999)Increased exacerbations vs. placeboDisruption of TNF-mediated neuroprotection/immunoregulation
Severe SepsisPhase III (2001)No mortality benefit (27% vs. 28% placebo)Inadequate TNF neutralization timing or redundant inflammatory pathways

Position of Lenercept in the TNF Inhibitor Class

Lenercept occupies a distinct but discontinued position among TNF inhibitors due to its receptor-specific mechanism and clinical limitations. Unlike later-approved agents targeting TNF-α (e.g., etanercept [TNFR2-Fc], infliximab, adalimumab), lenercept selectively targeted TNFR1 (p55) – the primary mediator of TNF's pro-inflammatory signaling [1] [5]. This specificity presented pharmacodynamic trade-offs: while theoretically sparing TNFR2-mediated tissue repair functions, p55-selective blockade proved insufficient to control rheumatoid synovitis and paradoxically exacerbated MS [3] [8].

Comparative receptor binding studies reveal fundamental distinctions:

  • Lenercept: Binds soluble TNF (sTNF) and transmembrane TNF (tmTNF) via p55 domain; neutralizes TNF-α and LT-α
  • Etanercept (TNFR2-Fc): Higher affinity for LT-α than TNF-α; preferential inhibition of sTNF over tmTNF
  • Monoclonal antibodies (infliximab, adalimumab): Potent tmTNF binding enabling complement-dependent cytotoxicity and apoptosis [5] [8]

Clinically, lenercept's efficacy proved inferior to subsequent TNF blockers. In RA trials, its transient response contrasted starkly with the durable efficacy (>50% ACR50 response) achieved by etanercept or adalimumab [6] [10]. This was partly attributable to immunogenicity: anti-lenercept antibodies developed in >60% of RA patients by week 12, reducing drug exposure. Later agents incorporated fully humanized designs (adalimumab) or PEGylation (certolizumab) to mitigate immunogenicity [6] [8].

Lenercept's legacy informed critical lessons in cytokine blockade:

  • Target Selection: Isolated TNFR1 inhibition may disrupt physiological TNF signaling without adequately suppressing inflammation [3]
  • Immunogenicity: Chimeric Fc-fusion proteins can provoke neutralizing antibodies, necessitating humanized engineering [6]
  • Disease Context: TNF blockade exhibits paradoxical effects across indications (beneficial in RA, detrimental in MS) [1] [8]

Table 3: Comparative Profile of Lenercept vs. Approved TNF Inhibitors

ParameterLenerceptEtanerceptInfliximab
Molecular Formatp55 TNFR-Fcγ1p75 TNFR-Fcγ1Chimeric anti-TNF IgG1
TNF SpecificityTNF-α, LT-αTNF-α, LT-αTNF-α (high tmTNF affinity)
Receptor SpecificityTNFR1TNFR2Pan-TNF
Half-life~3–4 days4–5 days8–10 days
Immunogenicity RateHigh (>60%)Low (<5%)Moderate (10–30%)
Clinical Efficacy in RATransient, modestSustained, highSustained, high
StatusDiscontinuedApprovedApproved

Properties

CAS Number

156679-34-4

Product Name

Lenercept

Molecular Formula

C22H21ClN2O2

Synonyms

Lenercept

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.